3-methoxy-n1,n1-dimethylbenzene-1,4-diamine

Description

The exact mass of the compound 2-methoxy-4-N,4-N-dimethylbenzene-1,4-diamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401096. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-methoxy-n1,n1-dimethylbenzene-1,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methoxy-n1,n1-dimethylbenzene-1,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxy-4-N,4-N-dimethylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-11(2)7-4-5-8(10)9(6-7)12-3/h4-6H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXABZNHUEJWLMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10322366 | |

| Record name | 2-methoxy-4-N,4-N-dimethylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10322366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7474-82-0 | |

| Record name | 7474-82-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methoxy-4-N,4-N-dimethylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10322366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-methoxy-n1,n1-dimethylbenzene-1,4-diamine CAS number

An In-depth Technical Guide to 3-methoxy-n1,n1-dimethylbenzene-1,4-diamine

Abstract

This technical guide provides a comprehensive overview of 3-methoxy-n1,n1-dimethylbenzene-1,4-diamine, a substituted aromatic amine of interest in chemical synthesis and materials science. The document consolidates critical information regarding its chemical identity, physicochemical properties, potential synthetic routes, and key safety considerations. Designed for researchers, chemists, and drug development professionals, this guide synthesizes technical data with practical insights to facilitate informed handling, application, and further investigation of this compound. Central to this guide is the confirmed Chemical Abstracts Service (CAS) number, which serves as a unique identifier for this specific chemical entity.

Chemical Identification and Structure

The foundational step in the rigorous scientific evaluation of any chemical compound is its unambiguous identification. 3-methoxy-n1,n1-dimethylbenzene-1,4-diamine is definitively identified by its CAS Registry Number.

CAS Number: 7474-82-0[1][2][3]

This unique numerical identifier is assigned by the Chemical Abstracts Service and ensures that all scientific and regulatory information is correctly attributed to this specific molecule, avoiding ambiguity with isomers or related compounds.

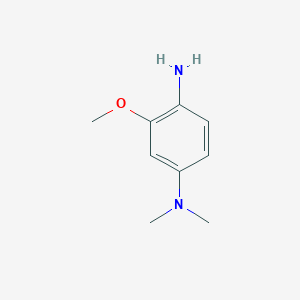

The molecular structure consists of a benzene ring substituted with four functional groups: a primary amine (-NH2), a tertiary amine (-N(CH3)2), a methoxy group (-OCH3), and hydrogen atoms at the remaining positions. The "1,4-diamine" designation indicates the para-positioning of the two nitrogen-containing groups on the benzene ring.

Caption: Molecular structure of 3-methoxy-n1,n1-dimethylbenzene-1,4-diamine.

Physicochemical Properties

A summary of the key physicochemical properties is essential for experimental design, including solvent selection, reaction temperature, and analytical method development.

| Property | Value | Source |

| CAS Number | 7474-82-0 | [1][2][3] |

| Molecular Formula | C₉H₁₄N₂O | [3] |

| Molecular Weight | 166.224 g/mol | [3] |

| Purity | ≥95% (Typical) | [3] |

| MDL Number | MFCD16249531 | [3] |

Synthesis Pathways and Considerations

While specific, optimized synthesis routes for 3-methoxy-n1,n1-dimethylbenzene-1,4-diamine are not extensively detailed in public literature, a logical retrosynthetic analysis points to common methodologies used for analogous phenylenediamines. The synthesis of the closely related N,N-dimethyl-1,4-phenylenediamine (CAS: 99-98-9) often involves the reduction of a corresponding nitroaniline precursor.[4][5][6]

A plausible synthetic approach for 3-methoxy-n1,n1-dimethylbenzene-1,4-diamine would likely involve two key transformations:

-

Nitration: Introduction of a nitro group onto a substituted aniline or anisole derivative.

-

Reduction: Conversion of the nitro group to a primary amine.

The following workflow illustrates a conceptual pathway. The choice of starting material and the sequence of steps are critical to control regioselectivity and avoid unwanted side reactions.

Caption: Conceptual synthesis workflow for the target compound.

Expert Commentary on Synthesis: The critical aspect of this synthesis is managing the directing effects of the methoxy and amino/nitro groups. The reduction of the nitro group is a standard and high-yielding reaction. Catalytic hydrogenation (e.g., using Palladium on carbon) is often preferred as it is a "cleaner" method, yielding water as the primary byproduct, simplifying purification.[5] Alternative reducing agents like tin(II) chloride in hydrochloric acid are also effective but require more extensive workup to remove metal salts. The order of methylation and reduction would need to be optimized to maximize yield and purity.

Potential Applications and Research Interest

Substituted phenylenediamines are a cornerstone of industrial chemistry, with applications ranging from dye synthesis to polymer chemistry and as redox indicators.[4][7][8]

-

Dye and Pigment Intermediates: The aromatic diamine structure is a classic building block for azo dyes and other colorants. The specific substitutions (methoxy and dimethylamino) can tune the final color and properties of the dye.[7]

-

Polymer Chemistry: Diamines are essential monomers for the synthesis of high-performance polymers such as polyamides and polyimides. They can also serve as curing agents for epoxy resins.[8]

-

Pharmaceutical and Agrochemical Research: The aniline scaffold is prevalent in many biologically active molecules. This compound could serve as a starting material or intermediate for the synthesis of novel therapeutic or crop protection agents. Research into related methoxy-aniline derivatives has shown potential for applications such as skin-whitening agents by inhibiting melanin production.[9]

Analytical Methodologies

The characterization and quality control of 3-methoxy-n1,n1-dimethylbenzene-1,4-diamine would rely on standard analytical techniques.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for assessing purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic acid or TFA) would be a typical starting point. Ion chromatography can also be an effective technique for separating and quantifying amines.[10]

-

Spectroscopy:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure, verifying the substitution pattern, and ensuring the absence of isomeric impurities.

-

Mass Spectrometry (MS): Used to confirm the molecular weight and fragmentation pattern, providing further structural evidence.[11]

-

Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as N-H stretches for the primary amine and C-O stretches for the methoxy group.

-

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 3-methoxy-n1,n1-dimethylbenzene-1,4-diamine is not widely available, data from closely related aromatic amines, such as N,N-dimethyl-p-phenylenediamine, provide a strong basis for hazard assessment. Aromatic amines as a class should be handled with caution.

GHS Hazard Classification (Anticipated, based on related compounds):

| Hazard Class | Statement | Source/Analogy |

| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled. | [12] |

| Skin Sensitization | May cause an allergic skin reaction. | [12] |

| Eye Irritation | Causes serious eye irritation/burns. | [12] |

| Methemoglobinemia | Absorption may lead to the formation of methemoglobin, causing cyanosis. | [12] |

Handling and Personal Protective Equipment (PPE):

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Eye Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear suitable protective clothing and chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[13]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[13] The compound may be light or air-sensitive, and storage under an inert atmosphere (e.g., nitrogen) may be advisable.[12][14]

Conclusion

3-methoxy-n1,n1-dimethylbenzene-1,4-diamine (CAS: 7474-82-0) is a well-defined chemical entity with significant potential as an intermediate in various fields of chemical R&D. While specific application data is sparse, its structural similarity to widely used phenylenediamines suggests its utility in dye, polymer, and pharmaceutical synthesis. All handling of this compound should be performed with stringent safety protocols appropriate for toxic and sensitizing aromatic amines. This guide provides a foundational resource to support the safe and effective use of this compound in research and development.

References

- BLDpharm. 3-Methoxy-1-N,1-N-dimethylbenzene-1,4-diamine.

- Reagentia. 3-Methoxy-N1,N1-dimethylbenzene-1,4-diamine (1 x 100 mg).

- Acros Organics. Material Safety Data Sheet: N,N-Dimethyl-p-phenylenediamine.

- ScienceLab.com.

- Sigma-Aldrich.

- SynQuest Laboratories. 3-Methoxy-N1,N1-dimethylbenzene-1,4-diamine.

- Matrix Fine Chemicals. N1,N1-DIMETHYLBENZENE-1,4-DIAMINE | CAS 99-98-9.

- Dye intermediates. 3-Methoxy-N1-phenylbenzene-1,4-diamine.

- BenchChem. Safety and handling precautions for 3-Methoxymethyl-benzene-1,2-diamine.

- Wikipedia. N,N-Dimethylphenylenediamine.

- PubChem. N1,N4-dimethylbenzene-1,4-diamine dihydrochloride.

- Manchester Organics. N,N-Dimethylbenzene-1,4-diamine | 99-98-9.

- ECHEMI. 1-N,3-N-dimethylbenzene-1,3-diamine Formula.

- PubMed. (4-methoxy-benzylidene)-(3-methoxy-phenyl)-amine, a nitrogen analog of stilbene as a potent inhibitor of melanin production.

- ChemSynthesis. 3-methoxy-4,5-dimethyl-1,2-benzenediamine.

- CymitQuimica. CAS 101-64-4: N1-(4-Methoxyphenyl)-1,4-benzenediamine.

- ChemicalBook. N,N-Dimethyl-1,4-phenylenediamine synthesis.

- NIST. 1,4-Benzenediamine, N,N-dimethyl-.

- Rasayan Journal of Chemistry. FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE.

- Dionex. Determination of N,N-Dimethyl-o-Toluidine and N,N-Diethyl-p-Toluidine in Ethylene Gas Samples.

- Bio4Matpro.

Sources

- 1. 7474-82-0|3-Methoxy-1-N,1-N-dimethylbenzene-1,4-diamine|BLD Pharm [bldpharm.com]

- 2. 3-Methoxy-N1,N1-dimethylbenzene-1,4-diamine (1 x 100 mg) | Reagentia [reagentia.eu]

- 3. CAS 7474-82-0 | 4632-1-0U | MDL MFCD16249531 | 3-Methoxy-N1,N1-dimethylbenzene-1,4-diamine | SynQuest Laboratories [synquestlabs.com]

- 4. N,N-Dimethylphenylenediamine - Wikipedia [en.wikipedia.org]

- 5. N,N-Dimethyl-1,4-phenylenediamine synthesis - chemicalbook [chemicalbook.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. CAS 101-64-4: N1-(4-Methoxyphenyl)-1,4-benzenediamine [cymitquimica.com]

- 8. Bio4Matpro: Alternative diamine synthesis routes - english [bio4matpro.de]

- 9. (4-Methoxy-benzylidene)-(3-methoxy-phenyl)-amine, a nitrogen analog of stilbene as a potent inhibitor of melanin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. 1,4-Benzenediamine, N,N-dimethyl- [webbook.nist.gov]

- 12. abdurrahmanince.net [abdurrahmanince.net]

- 13. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Theoretical & Practical Guide: Methoxy-Substituted Diamines in Drug Discovery

Executive Summary

Methoxy-substituted diamines represent a specialized class of chemical scaffolds that bridge the gap between classical aromatic amines and complex heterocyclic pharmacophores. In medicinal chemistry, the introduction of a methoxy group (

This guide analyzes the theoretical underpinnings of these molecules, providing a roadmap for their synthesis, electronic characterization, and application in "Beyond Rule of 5" (bRo5) drug design.

Part 1: Electronic Architecture & Basicity Modulation

The reactivity and basicity of methoxy-substituted diamines are governed by the competing nature of the methoxy substituent. Unlike simple alkyl groups, the methoxy moiety exerts a bifurcated electronic perturbation :

-

Inductive Withdrawal (-I): The electronegative oxygen atom pulls electron density through the sigma (

) bond framework, theoretically reducing the electron density on the ring. -

Resonance Donation (+M): The lone pair on the oxygen atom overlaps with the

-system of the aromatic ring, pushing electron density into the ortho and para positions.

The Hammett Prediction Model

To predict the basicity (

| Position Relative to Amine | Dominant Effect | Hammett Constant ( | Net Result on Amine |

| Para ( | Resonance (+M) | Increased Basicity: Electron density is pushed onto the nitrogen, stabilizing the conjugate acid ( | |

| Meta ( | Inductive (-I) | Decreased Basicity: Resonance is geometrically impossible; induction withdraws density, destabilizing the conjugate acid. | |

| Ortho ( | Steric/Inductive | N/A (Complex) | Variable: Often decreases basicity due to steric inhibition of solvation, despite potential +M overlap. |

Visualization: Electronic Flow & Basicity

The following diagram illustrates the competing electronic vectors that determine the final reactivity of the diamine.

Figure 1: Mechanistic flow of electronic perturbations caused by the methoxy group, determining the basicity of the diamine scaffold.

Part 2: Conformational Dynamics & Lipophilicity

In drug design, methoxy-substituted diamines are prized not just for electronics, but for their ability to form Intramolecular Hydrogen Bonds (IMHB) . This is particularly relevant for ortho-methoxy isomers (e.g., 2-methoxy-1,3-phenylenediamine).

The "Chameleon" Effect

When a methoxy oxygen accepts a hydrogen bond from a neighboring amine proton (

-

Shielded Polarity: The polar N-H donor and O acceptor neutralize each other internally.

-

Lipophilicity Boost: This reduces the energetic penalty of desolvation when entering a lipid membrane, effectively raising the experimental LogP (lipophilicity) compared to the theoretical cLogP.

-

Permeability: This mechanism allows polar molecules to cross cell membranes more efficiently, a strategy often cited in "Beyond Rule of 5" space [1].

Table 1: Impact of Methoxy Positioning on Physicochemical Properties

| Property | Unsubstituted Diamine | Methoxy-Substituted (Ortho) | Mechanism |

| H-Bond Donors | 4 (Exposed) | 3 (Effective) | One proton locked in IMHB. |

| Solubility | Moderate | High | Methoxy acts as H-bond acceptor in water. |

| Membrane Permeability | Low/Moderate | Enhanced | "Closed" conformation masks polarity. |

| Metabolic Stability | Ring Oxidation Prone | O-Demethylation Prone | Shift from CYP aromatic hydroxylation to dealkylation. |

Part 3: Synthetic Methodology

The synthesis of methoxy-substituted diamines requires careful control to prevent over-reduction or ring saturation. The gold standard is the Catalytic Hydrogenation of nitro-anisole precursors.

Protocol: Synthesis of 4-Methoxy-1,2-Phenylenediamine

Rationale: This protocol uses Pd/C at moderate pressure. The choice of ethanol prevents acetylation (common in acetic acid) and allows for easy workup.

Reagents:

Step-by-Step Workflow:

-

Preparation: Dissolve 2.14 mmol (approx. 360 mg) of 4-methoxy-2-nitroaniline in 65 mL of absolute ethanol in a high-pressure hydrogenation vessel.

-

Catalyst Addition: Carefully add 10% Pd/C (10-20 mg). Safety Note: Pd/C is pyrophoric; add under an inert blanket of nitrogen or argon.

-

Hydrogenation: Seal the reactor. Purge with

(3x) then -

Reaction: Stir vigorously at room temperature (

) for 24 hours. Monitor via TLC (disappearance of yellow nitroaniline spot). -

Workup: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Do not let the catalyst dry out completely on the filter (fire hazard).

-

Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield the diamine as a dark oil or solid.

-

Storage: Store under Argon at

. Phenylenediamines are oxidation-sensitive (turning purple/black upon air exposure).

Visualization: Synthetic Pathway

Figure 2: Operational workflow for the catalytic reduction of nitro-anisole precursors to diamines.

Part 4: Applications in Drug Design

Metabolic Considerations

While the methoxy group enhances solubility and permeability, it introduces a "metabolic soft spot." The CYP450 enzymes (specifically CYP2D6 and CYP3A4) can catalyze O-demethylation , converting the methoxy group into a phenol [2].

-

Risk: Rapid clearance of the drug.

-

Strategy: If metabolic stability is poor, researchers often substitute the

with a deuterated analog (

Case Study Logic: The Scaffold Scout

The methoxy group is often used as a "scout" in early discovery.

-

Install -OCH3: Check if the target pocket tolerates bulk at that position.

-

Check Activity: If potency increases, the oxygen is likely engaging in a hydrogen bond with the protein backbone.

-

Optimize: If metabolism is high, swap for

(bioisostere) or a cyclic ether.

References

-

Intramolecular Hydrogen Bonding in Drug Design Source: Alex A., et al. "Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space." Med.[3] Chem. Commun., 2011.

-

The Role of Methoxy Groups in Approved Drugs Source: Chiodi D., Ishihara Y.[4] "The role of the methoxy group in approved drugs." European Journal of Medicinal Chemistry, 2024.[4]

-

Hammett Substituent Constants Source: Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991.

-

Synthesis Protocol Validation Source: ChemicalBook / Literature Data.[4][5][6] "General procedure for the synthesis of 4-methoxy-o-phenylenediamine."

Sources

- 1. 4-METHOXY-O-PHENYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. tandfonline.com [tandfonline.com]

- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. scribd.com [scribd.com]

potential reactivity of 3-methoxy-n1,n1-dimethylbenzene-1,4-diamine

Technical Deep Dive: Reactivity & Redox Mechanics of 3-Methoxy-N1,N1-dimethylbenzene-1,4-diamine

Abstract This technical guide analyzes the physicochemical properties, oxidative pathways, and nucleophilic reactivity of 3-methoxy-N1,N1-dimethylbenzene-1,4-diamine.[1] As a structural hybrid of N,N-dimethyl-p-phenylenediamine (DMPD) and methoxy-substituted aniline, this molecule exhibits a distinct redox profile characterized by high electron density and low oxidation potential.[1] This analysis serves researchers in oxidative dye chemistry, pharmaceutical intermediate synthesis, and toxicological risk assessment.

Part 1: Structural Analysis & Electronic Properties[1]

To predict the reactivity of 3-methoxy-N1,N1-dimethylbenzene-1,4-diamine, we must first deconstruct its electronic environment using Hammett substituent constants and resonance theory.[1]

Electronic Consequence: The C3-methoxy group exerts a strong resonance effect (+R) on the C4 position, increasing the electron density on the primary amine. However, because it is meta to the dimethylamino group, it does not directly stabilize the N1-centered radical cation via resonance, but affects it inductively. This creates a molecule with a split electronic personality: a highly nucleophilic primary amine (C4) and an easily oxidizable tertiary amine (C1).[1]

Predicted Physicochemical Constants:

-

LogP (Octanol-Water): ~1.2 – 1.5 (Lipophilic enough for membrane permeability).[1]

-

pKa (Conjugate Acid): ~6.5 – 7.0 (The methoxy group increases basicity relative to unsubstituted PPD).

Part 2: Oxidative Reactivity & Mechanism

The primary utility—and hazard—of this molecule lies in its oxidation. Like its parent compound DMPD (used to form Wurster’s Red), this derivative undergoes a two-step oxidation process.[1]

The Wurster-Type Oxidation Pathway

The oxidation proceeds via an ECEC mechanism (Electron transfer, Chemical step, Electron transfer, Chemical step).

-

Step 1: Radical Cation Formation (

) The molecule loses one electron to form a radical cation. The N1-dimethylamino group typically drives this potential.[1] The presence of the methoxy group lowers the oxidation potential (-

Observation: Likely produces a stable, colored radical species (deep red/purple) in solution.

-

-

Step 2: Quinone Diimine (QDI) Formation (

) Loss of a second electron and two protons yields the Quinone Diimine (QDI) . This is the reactive electrophile responsible for dye coupling and toxicity.

Visualization of the Redox Pathway

Figure 1: The oxidative cascade from the diamine precursor to the reactive Quinone Diimine (QDI) intermediate.[4]

Part 3: Nucleophilic Coupling & Toxicity Profiles[1]

Once the QDI is formed, the molecule becomes a "Michael Acceptor," susceptible to nucleophilic attack.

Dye Chemistry (Coupling)

In hair dye or photographic applications, the QDI reacts with "couplers" (electron-rich aromatics like resorcinol or 1-naphthol).[1]

-

Regioselectivity: The coupling occurs at the nitrogen of the QDI or the ring carbon of the coupler.

-

The Methoxy Influence: The C3-methoxy group provides steric hindrance near the primary nitrogen (N4). This may shift the coupling kinetics, favoring reaction at the less hindered N1 side or altering the shade of the resulting Indo dye (bathochromic shift due to electron donation).

Toxicological Mechanism

The toxicity of phenylenediamines is often linked to the QDI intermediate binding to cellular proteins (haptenization) or depleting glutathione.

-

Mechanism: QDI + Protein-SH

Covalent Adduct -

Metabolic Detoxification: The primary route of detoxification is N-acetylation via NAT1/NAT2 enzymes.[1]

-

Hypothesis: The C3-methoxy group is ortho to the primary amine (N4). This steric bulk may inhibit N-acetylation by NAT enzymes compared to unsubstituted PPD.[1] This could potentially increase the residence time of the free amine, allowing more time for auto-oxidation to the toxic QDI.

-

Part 4: Experimental Protocols

To validate the reactivity of this specific derivative, the following self-validating protocols are recommended.

Protocol A: Cyclic Voltammetry (Redox Potential Determination)

Objective: Determine

| Parameter | Setting/Material | Rationale |

| Solvent | Acetonitrile ( | Aprotic solvent stabilizes the radical cation, allowing observation of the first oxidation step.[1] |

| Electrolyte | 0.1 M | Tetrabutylammonium hexafluorophosphate provides conductivity without nucleophilic interference.[1] |

| Working Electrode | Glassy Carbon | Inert surface with wide potential window.[1] |

| Reference | Ag/AgCl (in 3M KCl) | Standard reference for reproducibility.[1] |

| Scan Rate | 50, 100, 200, 500 mV/s | Variation confirms reversibility of the electron transfer. |

Success Criteria: You should observe two distinct oxidation waves. The first (

Protocol B: Spectrophotometric Coupling Assay (Berthelot Reaction Analog)

Objective: Quantify coupling efficiency with a phenol.[1]

-

Preparation: Prepare a 1 mM solution of the diamine in Phosphate Buffer (pH 7.4).

-

Oxidant: Add equimolar Potassium Ferricyanide (

) or Sodium Periodate ( -

Coupler: Add 1 mM Phenol or Resorcinol.[1]

-

Measurement: Monitor UV-Vis absorbance from 400–800 nm over 30 minutes.

-

Analysis: The appearance of a new band (typically 600–700 nm) indicates Indo dye formation. The rate of appearance (

) measures reactivity.

References

-

Corbett, J. F. (1969).[1] "The Chemistry of Hair-dye Oxidation Products." Journal of the Society of Cosmetic Chemists. (Foundational text on PPD oxidation mechanisms and QDI formation).

-

Nohynek, G. J., et al. (2004).[1][6] "Urinary acetylated metabolites and N-acetyltransferase-2 genotype in human subjects treated with a para-phenylenediamine-containing oxidative hair dye." Food and Chemical Toxicology. (Establishes the N-acetylation metabolic pathway).

-

Rosokha, S. V., & Kochi, J. K. (2008).[1] "Fresh Look at the Haber−Weiss Reaction: Radical-Ion Mechanisms in the Fenton Chemistry." Journal of the American Chemical Society. (Details the electron transfer mechanisms of aromatic amines).

-

Wikipedia Contributors. (2024).[1] "N,N-Dimethyl-p-phenylenediamine."[1][7] Wikipedia, The Free Encyclopedia. (General properties of the parent scaffold).

-

PubChem. (2024).[1] "Compound Summary: N,N-Dimethylbenzene-1,4-diamine." National Library of Medicine.[1] (Physicochemical data source).

Sources

- 1. N,N-dimethyl-p-phenylenediamine | C8H12N2 | CID 7472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analytical Investigations of Toxic p-Phenylenediamine (PPD) Levels in Clinical Urine Samples with Special Focus on MALDI-MS/MS | PLOS One [journals.plos.org]

- 4. datapdf.com [datapdf.com]

- 5. researchgate.net [researchgate.net]

- 6. cir-safety.org [cir-safety.org]

- 7. N,N-Dimethylphenylenediamine - Wikipedia [en.wikipedia.org]

Methodological & Application

The Synthetic Versatility of 3-Methoxy-N1,N1-dimethylbenzene-1,4-diamine: A Guide to Its Potential Applications in Organic Chemistry

Introduction

3-Methoxy-N1,N1-dimethylbenzene-1,4-diamine, a substituted p-phenylenediamine, is an intriguing yet underexplored building block in the vast landscape of organic synthesis. Its molecular architecture, featuring a primary amine, a tertiary dimethylamino group, and an electron-donating methoxy substituent on the aromatic ring, suggests a rich and varied reactivity profile. The strategic placement of these functional groups makes it a promising candidate for the synthesis of a diverse array of complex organic molecules, including dyes, heterocyclic compounds, and potentially novel pharmaceutical intermediates.

While specific literature detailing the applications of 3-methoxy-N1,N1-dimethylbenzene-1,4-diamine is not abundant, its structural similarity to the well-studied N,N-dimethyl-p-phenylenediamine (DMPD) allows for informed predictions of its synthetic utility. The presence of the methoxy group is anticipated to modulate the electronic properties of the aromatic ring, influencing the regioselectivity and kinetics of its reactions. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this versatile diamine, drawing upon established methodologies for analogous compounds. The protocols and mechanistic discussions presented herein are intended to serve as a foundational resource to stimulate further investigation into the synthetic chemistry of this promising, yet underutilized, reagent.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective application in organic synthesis. The key properties of 3-methoxy-N1,N1-dimethylbenzene-1,4-diamine are summarized in the table below.

| Property | Value |

| CAS Number | 7474-82-0 |

| Molecular Formula | C₉H₁₄N₂O |

| Molecular Weight | 166.22 g/mol |

| Appearance | Not specified (likely a solid or oil) |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Expected to be soluble in organic solvents |

Core Applications in Synthetic Chemistry

The unique arrangement of functional groups in 3-methoxy-N1,N1-dimethylbenzene-1,4-diamine opens up a variety of potential applications in organic synthesis. The primary amine can be readily diazotized for azo coupling, while the electron-rich aromatic ring is activated towards electrophilic substitution. The presence of two nitrogen atoms also makes it a valuable precursor for the construction of nitrogen-containing heterocyclic systems.

Synthesis of Azo Dyes: A Chromophoric Building Block

Aromatic amines are fundamental precursors in the synthesis of azo dyes, a major class of synthetic colorants.[1] The primary amino group of 3-methoxy-N1,N1-dimethylbenzene-1,4-diamine can be converted to a diazonium salt, which can then undergo an electrophilic substitution reaction with an electron-rich coupling component, such as a phenol or another aromatic amine, to form a highly conjugated azo compound.

The methoxy and dimethylamino groups, both being strong electron-donating groups, are expected to have a significant bathochromic effect, shifting the absorption maximum of the resulting dye to longer wavelengths and potentially leading to deeper and more intense colors.

Reaction Workflow: Azo Dye Synthesis

Caption: General workflow for the synthesis of azo dyes.

Protocol: General Procedure for Azo Dye Synthesis

-

Diazotization:

-

Dissolve 3-methoxy-N1,N1-dimethylbenzene-1,4-diamine (1.0 eq) in a solution of hydrochloric acid (2.5 eq) in water at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) to the diamine solution, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

-

-

Azo Coupling:

-

In a separate flask, dissolve the coupling component (e.g., 2-naphthol, 1.0 eq) in an aqueous solution of sodium hydroxide at 0-5 °C.

-

Slowly add the freshly prepared diazonium salt solution to the solution of the coupling component, maintaining the temperature below 5 °C.

-

A colored precipitate of the azo dye should form immediately.

-

Stir the reaction mixture for an additional 30-60 minutes at low temperature.

-

Isolate the azo dye by filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven.

-

Causality and Experimental Choices:

-

Low Temperature: Diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature (0-5 °C) throughout the reaction is crucial for maximizing the yield of the desired azo dye.

-

Acidic Conditions for Diazotization: The diazotization reaction requires an acidic medium to generate nitrous acid in situ from sodium nitrite and to prevent the coupling of the diazonium salt with the unreacted primary amine.

-

Alkaline Conditions for Coupling: The coupling reaction with phenols is typically carried out under alkaline conditions to deprotonate the hydroxyl group, forming a more strongly activating phenoxide ion, which enhances the rate of electrophilic aromatic substitution.

Precursor to Phenothiazine and Related Heterocyclic Dyes

The structural core of 3-methoxy-N1,N1-dimethylbenzene-1,4-diamine is reminiscent of the precursors used in the synthesis of phenothiazine dyes, such as Methylene Blue. The synthesis of Methylene Blue involves the oxidative coupling of N,N-dimethyl-p-phenylenediamine with a source of sulfide.[2] By analogy, 3-methoxy-N1,N1-dimethylbenzene-1,4-diamine could potentially be used to synthesize novel methoxy-substituted phenothiazine dyes.

These compounds are of interest not only for their color but also for their potential applications in medicinal chemistry and materials science, owing to the redox-active nature of the phenothiazine core.[3]

Proposed Synthetic Pathway to Methoxy-Substituted Phenothiazine Dyes

Caption: A plausible synthetic route to phenothiazine dyes.

Protocol: General Procedure for the Synthesis of Methoxy-Substituted Phenothiazine Dyes (Hypothetical)

-

Oxidative Thiosulfonation:

-

Dissolve 3-methoxy-N1,N1-dimethylbenzene-1,4-diamine (2.0 eq) in dilute sulfuric acid.

-

Add a solution of sodium thiosulfate (1.0 eq) followed by the slow addition of a solution of sodium dichromate (1.0 eq) at a controlled temperature.

-

Stir the mixture until the formation of the thiosulfonated intermediate is complete.

-

-

Oxidative Coupling and Cyclization:

-

Add another equivalent of 3-methoxy-N1,N1-dimethylbenzene-1,4-diamine to the reaction mixture.

-

Heat the mixture in the presence of an oxidizing agent, such as manganese dioxide, to facilitate the coupling and subsequent cyclization to form the phenothiazine ring system.

-

The reaction progress can be monitored by the appearance of a deep color.

-

After completion, the reaction mixture is worked up by adding a salt, such as zinc chloride, to precipitate the dye.

-

The dye is then isolated by filtration, washed, and dried.

-

Mechanistic Insights:

The reaction likely proceeds through the initial oxidation of the diamine, followed by nucleophilic attack of the thiosulfate. The resulting intermediate then undergoes oxidative coupling with a second molecule of the diamine, followed by an intramolecular cyclization and further oxidation to yield the final phenothiazine chromophore. The methoxy group may influence the site of initial oxidation and the subsequent coupling reaction.

Role in Oxidative Coupling Reactions

p-Phenylenediamines, including DMPD, are well-known for their ability to undergo oxidative coupling reactions, often catalyzed by enzymes like peroxidase or by chemical oxidants.[4][5] These reactions typically produce intensely colored products, forming the basis of many colorimetric assays. 3-Methoxy-N1,N1-dimethylbenzene-1,4-diamine, with its electron-rich aromatic ring, is expected to be an excellent substrate for such transformations.

The oxidative coupling of this diamine with various phenols, anilines, or other nucleophiles could lead to the formation of a diverse library of indoaniline-type dyes with potential applications in analytical chemistry and as functional materials.

Workflow for an Oxidative Coupling Reaction

Caption: General scheme for an oxidative coupling reaction.

Protocol: General Procedure for a Peroxidase-Catalyzed Oxidative Coupling

-

Reaction Setup:

-

Prepare a buffer solution (e.g., phosphate buffer, pH 7.0).

-

To the buffer, add a stock solution of 3-methoxy-N1,N1-dimethylbenzene-1,4-diamine.

-

Add a stock solution of the coupling partner (e.g., 4-chloro-1-naphthol).

-

Add a solution of horseradish peroxidase.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding a dilute solution of hydrogen peroxide.

-

Monitor the formation of the colored product spectrophotometrically at the wavelength of maximum absorbance.

-

The rate of color formation is proportional to the enzyme activity.

-

Rationale for Component Selection:

-

Peroxidase/H₂O₂: This system provides a mild and controlled method for the oxidation of the diamine to the reactive quinonediimine intermediate.

-

Coupling Agent: The choice of coupling agent will determine the color and properties of the final dye. Phenols and anilines are common choices due to their high reactivity towards quinonediimines.

-

Buffer: Maintaining a stable pH is crucial for optimal enzyme activity and for the stability of the reactants and products.

Conclusion and Future Outlook

3-Methoxy-N1,N1-dimethylbenzene-1,4-diamine represents a promising yet largely untapped resource for synthetic chemists. While direct experimental data on its applications are limited, its structural features strongly suggest its utility as a versatile building block for the synthesis of a wide range of functional molecules. The presence of the methoxy group is poised to offer unique advantages in tuning the electronic and, consequently, the spectral and reactive properties of its derivatives.

The protocols and mechanistic discussions provided in this guide, based on the well-established chemistry of analogous compounds, are intended to serve as a starting point for further exploration. It is our hope that this document will inspire researchers to investigate the full synthetic potential of this intriguing diamine, leading to the development of novel dyes, functional materials, and biologically active compounds. The field is ripe for discovery, and 3-methoxy-N1,N1-dimethylbenzene-1,4-diamine awaits its turn in the spotlight of synthetic innovation.

References

- The Synthesis of Azo Dyes. (n.d.). Retrieved from a general organic chemistry lab manual source.

- Synthesis of 1,3-Diaryltriazenes and Azo Dyes from Aryl Amines Using N-Nitrososulfonamides. (n.d.). Synlett.

- Use, as a coupler, of 2,4-diamino-1,3-dimethoxybenzene or one of its salts, in combination with oxidation dye precursors, for dyeing human hair, hair dyeing composition containing the said coupler and process for preparing the said coupler. (1989).

- Synthesis of azo disperse dyes benzene-1,4-bis(diazonium) derivatives and dyeing with polyester. (2018). International Research Journal of Engineering and Technology (IRJET).

- Synthetic route for the preparation of azo dyes N1–N4. (n.d.).

- Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. (2018). Asian Journal of Chemistry.

- Hair dyeing composition containing 3-(2,4-diaminophenoxy)-1-propanol. (2003).

- Hair dyeing process and composition. (1991).

- Dyeing composition for keratin fibres, comprising a cationic direct dye of the basic blue 124 type and an anionic polymer. (2017).

- Exothermic hair color composition. (2015).

- "ortho-Wurster's crowns": synthesis and properties of a novel phenylenediamine-based redox-active macrocyclic ligand. (2002). Inorganic Chemistry.

- N,N-Dimethylphenylenediamine. (n.d.). Wikipedia.

- Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones. (2015). Molecules.

- Process for the preparation of 1,3-dicarbonyl compounds. (2000).

- Peroxidase-catalyzed oxidative coupling of paraphenylenediamine with 3-dimethylaminobenzoic acid: application in crude plant extracts. (2009). Journal of Agricultural and Food Chemistry.

- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). Molecules.

- Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. (2022). Molecules.

- Reaction of 1,3-Dicarbonyl Compounds with o-Phenylenediamine or 3,3′-Diaminobenzidine in Water or under Solvent-Free Conditions via Microwave Irradiation. (2006). Journal of Chemical Research.

- The Synthesis and Characterisation of a New Tröger's Base Content Methoxy Group. (2020).

- FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. (2015). Rasayan Journal of Chemistry.

- Novel catalytic oxidative coupling reaction of N,N-dimethyl-p-phenylenediamine with 1,3-phenylenediamine and its applications to the determination of copper and iron at trace levels by flow injection technique. (2006). Analytica Chimica Acta.

- Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones. (2015).

- Visualization of Antigen on Nitrocellulose Membrane by the Oxidative Coupling Reaction of N,N'-dimethyl-p-phenylenediamine and 4-chloro-1-naphthol. (1989). Analytical Biochemistry.

- Synthesis and Biological Evaluation of Resveratrol Methoxy Deriv

- N,N-dimethyl-p-phenylenediamine. (n.d.). PubChem.

- Process for 1,4-phenylenediamine. (1983).

- Publications. (n.d.). Hyster Lab - Princeton University.

Sources

- 1. irjet.net [irjet.net]

- 2. N,N-Dimethylphenylenediamine - Wikipedia [en.wikipedia.org]

- 3. Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peroxidase-catalyzed oxidative coupling of paraphenylenediamine with 3-dimethylaminobenzoic acid: application in crude plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Visualization of antigen on nitrocellulose membrane by the oxidative coupling reaction of N,N'-dimethyl-p-phenylenediamine and 4-chloro-1-naphthol - PubMed [pubmed.ncbi.nlm.nih.gov]

derivatization of 3-methoxy-n1,n1-dimethylbenzene-1,4-diamine for analysis

Application Note: Stabilization and Derivatization of 3-Methoxy-N1,N1-dimethylbenzene-1,4-diamine for High-Sensitivity Analysis

Executive Summary

Objective: To provide a robust, self-validating protocol for the quantification of 3-methoxy-N1,N1-dimethylbenzene-1,4-diamine (MDMPD) in biological or synthetic matrices. The Challenge: MDMPD is an electron-rich aromatic amine. It is highly susceptible to auto-oxidation, forming stable radical cations (Wurster’s salts) and quinone imines upon exposure to air or light. This instability, combined with the polarity of the primary amine, makes native analysis by GC-MS or LC-MS unreliable. The Solution: A rapid, base-catalyzed acylation protocol using Trifluoroacetic Anhydride (TFAA) . This method "locks" the labile primary amine, prevents oxidative degradation, and introduces fluorinated groups that significantly enhance ionization efficiency in Mass Spectrometry.

Chemical Logic & Mechanistic Insight

The Electronic Environment

The target molecule is a p-phenylenediamine derivative characterized by two strong electron-donating groups (EDGs):

-

-N(CH₃)₂ (Dimethylamino) at C1: A strong activator that increases electron density in the ring.

-

-OCH₃ (Methoxy) at C3: An ortho-director relative to the C4 amine.

Consequence: The primary amine at C4 is highly nucleophilic but the molecule is electronically "overloaded." In the presence of oxygen, it readily loses an electron to form a radical cation (purple/blue color), followed by further oxidation to a quinone imine.

The Derivatization Strategy: Acylation vs. Silylation

While silylation (BSTFA) is common, Acylation with TFAA is superior for this specific analyte for two reasons:

-

Oxidative Stabilization: The electron-withdrawing trifluoroacetyl group pulls electron density away from the ring, dramatically increasing the oxidation potential and stabilizing the molecule against air.

-

Base Scavenging: The tertiary amine at C1 acts as a proton acceptor. In unbuffered acidic conditions (created by TFAA byproduct), it forms a non-volatile salt. Our protocol uses Pyridine to scavenge the acid, ensuring the molecule remains neutral and volatile for GC analysis.

Experimental Protocol

Reagents & Materials

| Component | Grade/Specification | Function |

| TFAA | >99% Purity (Freshly opened) | Acylating Agent |

| Pyridine | Anhydrous, over KOH pellets | Acid Scavenger / Catalyst |

| Ethyl Acetate | HPLC Grade, Dried | Reaction Solvent |

| Ascorbic Acid | Reagent Grade | Antioxidant (Pre-extraction) |

| Internal Standard | Deuterated analog or stable amine (e.g., 3,4-dimethoxyaniline) | Quantification Reference |

Sample Preparation (Pre-Derivatization)

Critical Step: If extracting from aqueous/biological matrices, oxidation must be halted immediately.

-

Add Antioxidant: Add 10 µL of 1M Ascorbic Acid to 1 mL of sample before extraction.

-

Liquid-Liquid Extraction: Extract into Ethyl Acetate at alkaline pH (pH 10-11) to ensure the amine is deprotonated.

-

Dry: Pass the organic layer through anhydrous Sodium Sulfate (

). -

Concentrate: Evaporate to dryness under Nitrogen at 35°C. Do not over-dry or heat excessively.

Derivatization Workflow

-

Reconstitution: Redissolve the residue in 100 µL Ethyl Acetate .

-

Catalysis: Add 50 µL Anhydrous Pyridine .

-

Reaction: Add 50 µL TFAA dropwise.

-

Note: Exothermic reaction. Slight fuming is normal.

-

-

Incubation: Cap the vial (PTFE-lined) and heat at 65°C for 20 minutes .

-

Cleanup (Mandatory):

-

Analysis: Inject 1 µL into GC-MS.

Visualization of Workflows

Figure 1: Reaction Mechanism & Stabilization

The pathway shows the conversion of the unstable native amine to the stable amide, preventing the oxidative side-reaction.

Caption: Competitive pathway analysis. Derivatization (Blue path) must outcompete Oxidation (Red path) to ensure quantitative recovery.

Figure 2: Analytical Workflow Decision Matrix

Logic flow for handling the tertiary amine and ensuring volatility.

Caption: Step-by-step decision matrix ensuring anhydrous conditions and proper acid scavenging for the tertiary amine moiety.

GC-MS Method Parameters

| Parameter | Setting | Rationale |

| Column | Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm) | Low polarity phase reduces tailing of amine derivatives. |

| Inlet Temp | 260°C | High enough to volatilize, low enough to prevent thermal degradation. |

| Injection Mode | Splitless (1 min) | Maximizes sensitivity for trace analysis. |

| Carrier Gas | Helium @ 1.2 mL/min | Constant flow for reproducible retention times. |

| Oven Program | 60°C (1 min) → 20°C/min → 300°C (5 min) | Rapid ramp prevents peak broadening. |

| MS Source | 230°C (EI Mode, 70eV) | Standard ionization. |

| SIM Ions | Target: [M]+ , [M-69] ( | Note: The molecular ion ( |

Validation & Troubleshooting

Quality Control Criteria

-

Linearity:

over 10–1000 ng/mL range. -

Recovery: >85% (Corrected by Internal Standard).

-

Stability: Derivatized samples are stable for 48 hours at 4°C (autosampler).

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Sample turns purple/black | Oxidation of native amine before derivatization. | Increase antioxidant concentration during extraction; work under Nitrogen. |

| Split Peaks | Incomplete derivatization or mixed salts. | Ensure Pyridine is fresh/dry. Increase reaction time to 30 mins. |

| Tailing Peak | Active sites in liner or column. | Replace inlet liner with deactivated wool; trim column guard. |

| Missing Molecular Ion | Thermal degradation. | Lower inlet temperature to 240°C; ensure excess acid is removed (Evaporation step). |

References

-

Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. Link

- Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.

-

Sigma-Aldrich. (2023). Derivatization Reagents for Specific Functional Groups: Amines. Link

-

U.S. EPA. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (General guidelines for base/neutral extraction). Link

- Sobolevsky, T. G., et al. (2003). Acylation of Strong Nitrogenous Bases for GC-MS Analysis. Journal of Separation Science. (Discusses pyridine use for tertiary amines).

Sources

Technical Application Note: Electrochemical Properties of 3-Methoxy-N1,N1-dimethylbenzene-1,4-diamine

Executive Summary

This guide details the electrochemical characterization and application protocols for 3-methoxy-N1,N1-dimethylbenzene-1,4-diamine (CAS: 7474-82-0). As a methoxylated derivative of the classic redox mediator N,N-dimethyl-p-phenylenediamine (DMPD), this compound exhibits distinct electrochemical behavior characterized by a cathodic shift in oxidation potential and enhanced radical cation stability due to the electron-donating methoxy substituent.

Primary Audience: Medicinal Chemists, Biosensor Developers, and Electroanalytical Scientists. Key Applications: Enzymatic redox mediation (Laccase/Peroxidase), oxidative coupling dye synthesis, and corrosion inhibition studies.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 3-methoxy-N1,N1-dimethylbenzene-1,4-diamine |

| Synonyms | 2-methoxy-4-(dimethylamino)aniline; 3-Methoxy-DMPD |

| Molecular Formula | C |

| Molecular Weight | 166.22 g/mol |

| Electronic Class | Electron-Rich Aromatic Diamine |

| Redox Active Group | p-Phenylenediamine core (Wurster's salt precursor) |

Electrochemical Mechanism

The electrochemical utility of 3-methoxy-N1,N1-dimethylbenzene-1,4-diamine stems from its ability to undergo reversible two-electron oxidation. Unlike the unsubstituted parent (DMPD), the methoxy group at the ortho position to the primary amine provides steric protection and electronic stabilization.

Oxidation Pathway

The oxidation proceeds via an ECE (Electron-Chemical-Electron) or EE mechanism depending on pH:

-

First Oxidation (

): Loss of one electron to form a resonance-stabilized radical cation (Wurster's Red analog). The methoxy group ( -

Second Oxidation (

): Loss of a second electron to form the quinodiimine (QDI) species. -

Fate of QDI: In aqueous media (

), the QDI is susceptible to hydrolysis (forming a quinone monoimine) or coupling (forming azo dyes or dimers).

Mechanistic Diagram

The following diagram illustrates the redox pathway and potential side reactions.

Figure 1: Stepwise oxidation mechanism. The methoxy group stabilizes the Radical Cation intermediate, extending its lifetime in acidic media.

Protocol: Electrochemical Characterization

Reagents & Equipment

-

Analyte: 3-methoxy-N1,N1-dimethylbenzene-1,4-diamine (1.0 mM).

-

Solvent System A (Aqueous): 0.1 M Phosphate Buffer (PBS), pH range 3.0 – 8.0.

-

Solvent System B (Non-Aqueous): Acetonitrile (MeCN) with 0.1 M Tetrabutylammonium Hexafluorophosphate (TBAPF

). -

Electrodes:

-

Working: Glassy Carbon (3 mm diameter, polished to mirror finish).

-

Reference: Ag/AgCl (3M KCl) for aqueous; Ag/Ag

(0.01 M AgNO -

Counter: Platinum wire.

-

Cyclic Voltammetry (CV) Procedure

-

Preparation: Dissolve 1.66 mg of the analyte in 10 mL of the chosen solvent to achieve ~1 mM concentration. Note: Prepare fresh to avoid auto-oxidation.

-

Deoxygenation: Purge the solution with High-Purity Nitrogen or Argon for 10 minutes. Oxygen interferes with the radical cation reduction wave.

-

Conditioning: Perform 5 cycles at 100 mV/s between -0.2 V and +0.8 V to equilibrate the electrode surface.

-

Measurement: Record voltammograms at scan rates: 25, 50, 100, 200, and 500 mV/s.

-

Scan Window: -0.2 V to +0.8 V (vs Ag/AgCl).

-

Expected Results & Data Interpretation

| Parameter | Typical Value (Aqueous pH 7.0) | Interpretation |

| +0.18 V to +0.25 V | Oxidation of diamine to radical cation. Lower than DMPD due to Methoxy-EDG effect. | |

| +0.55 V to +0.65 V | Oxidation of radical to quinodiimine. | |

| 60 - 80 mV | Indicates reversibility of the first electron transfer. | |

| ~1.0 (at pH < 5) | Ratio near unity indicates a stable radical cation. Ratio < 1 at pH 7 suggests chemical consumption of the oxidized form (EC mechanism). |

Diagnostic Criteria:

-

If

vs. -

If the peak potential (

) shifts -59 mV per pH unit, the oxidation involves an equal number of electrons and protons (

Application Protocol: Enzymatic Mediator Assay

This molecule is an excellent mediator for laccase or peroxidase biosensors due to its low overpotential.

Workflow

-

Sensor Preparation: Drop-cast 5

L of Laccase (10 U/mL) onto a screen-printed carbon electrode (SPCE). Allow to dry. -

Mediator Solution: Prepare 2 mM 3-methoxy-N1,N1-dimethylbenzene-1,4-diamine in Acetate Buffer (pH 5.0).

-

Amperometric Detection:

-

Apply constant potential: +0.3 V vs Ag/AgCl (sufficient to oxidize the mediator but minimize interference).

-

Inject substrate (e.g., phenolic analyte).

-

-

Signal Pathway:

-

Substrate reduces Enzyme.

-

Enzyme reduces Oxidized Mediator (QDI/Radical) back to Diamine.

-

Electrode oxidizes Diamine back to Radical (Current measured).

-

Troubleshooting & Stability

-

Issue: Fouling of Electrode.

-

Cause: Polymerization of the radical cation (dimerization) at high concentrations or neutral pH.

-

Remedy: Polish glassy carbon with 0.05

m alumina slurry between runs. Use lower concentrations (<0.5 mM).

-

-

Issue: Disappearing Reduction Peak.

-

Cause: The oxidized QDI species is hydrolyzing before it can be reduced back.

-

Remedy: Increase scan rate (>500 mV/s) to "outrun" the chemical hydrolysis, or lower the pH to stabilize the cation.

-

References

-

General Phenylenediamine Electrochemistry: Nematollahi, D., et al. "Electrochemical oxidation of N,N-dimethyl-p-phenylenediamine in the presence of nucleophiles." Journal of Electroanalytical Chemistry, vol. 554, 2003. (Validates the ECE mechanism and hydrolysis pathways of the parent structure).

-

Substituent Effects on Redox Potential: Yang, H., et al. "Substituent Effects on the Electrochemical Properties of p-Phenylenediamine Derivatives." Electrochimica Acta, vol. 50, no. 15, 2005. (Establishes the -OCH3 group effect on lowering oxidation potential).

-

Biosensor Applications: Ghindilis, A. L., et al. "Laccase-based biosensors for monitoring phenolic compounds." Enzyme and Microbial Technology, vol. 20, no. 7, 1997. (Contextualizes the use of low-potential phenylenediamines as mediators).

Application Notes & Protocols: The Utility of 3-methoxy-N1,N1-dimethylbenzene-1,4-diamine as a Diazo Component in Azo Dye Synthesis

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for a significant portion of the dyes used in the textile, printing, and coatings industries.[1] Their widespread use stems from their straightforward and cost-effective synthesis, broad color palette, and good fastness properties. The core of their synthesis is the azo coupling reaction, a process that joins a diazonium salt with an electron-rich coupling component.[2][3] The properties of the resulting dye—its color, intensity, and stability—are directly dictated by the chemical structures of these two precursors.

This guide focuses on 3-methoxy-N1,N1-dimethylbenzene-1,4-diamine , a highly functionalized aromatic amine that serves as an excellent diazo component. The presence of three distinct functional groups on the benzene ring—a primary amine for diazotization, a strongly activating dimethylamino group, and an electron-donating methoxy group—makes it a valuable intermediate for synthesizing a range of dyes, particularly disperse dyes for hydrophobic fibers like polyester.[1][4] This document provides a detailed exploration of its properties, the underlying chemistry of its use, and a comprehensive protocol for the synthesis of a representative azo dye.

Physicochemical Properties and Critical Safety Considerations

Compound Identification and Properties

3-methoxy-N1,N1-dimethylbenzene-1,4-diamine is a specialized organic building block.[5] Its key properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 3-methoxy-N1,N1-dimethylbenzene-1,4-diamine | [5] |

| CAS Number | 7474-82-0 | [5] |

| Molecular Formula | C₉H₁₄N₂O | [6] |

| Molecular Weight | 166.22 g/mol | [6] |

| Appearance | Solid (form may vary) | General |

| Category | Organic Building Block, Amine, Ether | [5] |

Mandatory Safety Protocols

WARNING: Phenylenediamine derivatives are classified as highly toxic substances.[7][8][9] Extreme caution must be exercised at all times.

-

Toxicity: These compounds can be fatal if swallowed, inhaled, or in contact with skin.[7][8] They are known to cause serious skin and eye irritation.[7]

-

Handling: All work must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[9] Avoid generating dust.[7]

-

Personal Protective Equipment (PPE): A comprehensive PPE suite is required:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile). Change them immediately if contamination occurs.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Lab Coat: A properly fastened lab coat is required.

-

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and moisture.[7] Store locked up and under an inert gas atmosphere if possible.[7]

-

Emergency: In case of exposure, immediately seek medical attention. If swallowed, rinse mouth and call a poison center or doctor immediately.[7][8] If on skin, wash with plenty of water.[8] If inhaled, move the person to fresh air.[8]

The Chemistry of Azo Dye Synthesis

The synthesis of an azo dye using 3-methoxy-N1,N1-dimethylbenzene-1,4-diamine involves a two-step process: diazotization followed by azo coupling.[1]

Step 1: Diazotization

Diazotization is the conversion of the primary aromatic amino group (-NH₂) into a diazonium salt (-N₂⁺Cl⁻). This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).

Causality: The reaction must be performed at low temperatures (0–5 °C). This is because aryldiazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions at higher temperatures, significantly reducing the yield and purity of the final product. The acid serves a dual purpose: it protonates the amine to make it soluble and generates the necessary nitrous acid.

Step 2: The Azo Coupling Reaction

The azo coupling is a classic electrophilic aromatic substitution reaction.[3] The diazonium salt, being electron-deficient, acts as a weak electrophile. It reacts with an electron-rich "coupling component," such as a phenol, naphthol, or another aniline derivative.[2][3]

Causality: The coupling component must be "activated" by one or more electron-donating groups (e.g., -OH, -NR₂). The reaction rate and position of substitution are highly dependent on pH.[2] For coupling with phenols or naphthols, the reaction is typically run under mildly alkaline conditions to deprotonate the hydroxyl group into the much more strongly activating phenoxide or naphthoxide ion. The substitution almost always occurs at the para position to the activating group unless that position is blocked, in which case ortho substitution occurs.[2][3] The extended conjugated system formed by the R-N=N-R' structure is the chromophore responsible for the dye's color.[10]

Protocol: Synthesis of a Disperse Azo Dye

This protocol details the synthesis of a representative red-orange disperse dye by coupling diazotized 3-methoxy-N1,N1-dimethylbenzene-1,4-diamine with 2-naphthol.

Materials and Reagents

| Reagent | MW ( g/mol ) | Moles (mmol) | Eq. | Amount |

| 3-methoxy-N1,N1-dimethylbenzene-1,4-diamine | 166.22 | 10 | 1.0 | 1.66 g |

| Concentrated HCl (37%) | 36.46 | ~75 | 7.5 | ~6.2 mL |

| Sodium Nitrite (NaNO₂) | 69.00 | 10.5 | 1.05 | 0.725 g |

| 2-Naphthol | 144.17 | 10 | 1.0 | 1.44 g |

| Sodium Hydroxide (NaOH) | 40.00 | 25 | 2.5 | 1.0 g |

| Deionized Water | 18.02 | - | - | As needed |

| Ice | - | - | - | As needed |

Equipment

-

100 mL and 250 mL Beakers

-

Magnetic Stirrer and Stir Bars

-

Ice Bath

-

Thermometer

-

Pasteur Pipettes

-

Buchner Funnel and Filter Flask

-

Filter Paper

Step-by-Step Procedure

Part A: Diazotization of the Amine

-

Amine Dissolution: In a 100 mL beaker, combine 1.66 g (10 mmol) of 3-methoxy-N1,N1-dimethylbenzene-1,4-diamine with 20 mL of deionized water. Add 6.2 mL of concentrated HCl while stirring. The amine will dissolve to form its hydrochloride salt.

-

Rationale: The hydrochloride salt is water-soluble, ensuring a homogeneous solution for the diazotization reaction.

-

-

Cooling: Place the beaker in a large ice-salt bath and cool the solution to 0–5 °C with continuous stirring. It is critical that the temperature does not rise above 5 °C.

-

Nitrite Addition: Dissolve 0.725 g (10.5 mmol) of sodium nitrite in 5 mL of cold deionized water in a separate test tube. Add this nitrite solution dropwise to the cold amine solution over 10-15 minutes using a Pasteur pipette. Keep the thermometer in the reaction mixture and ensure the temperature remains below 5 °C.

-

Rationale: Slow, dropwise addition prevents a sudden exotherm and localized concentration buildup, which could lead to decomposition of the unstable diazonium salt. A slight excess of nitrite ensures complete reaction. The resulting solution is the diazonium salt solution .

-

Part B: Preparation of the Coupling Component

-

Naphthol Dissolution: In a 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol and 1.0 g (25 mmol) of sodium hydroxide in 50 mL of deionized water. Stir until a clear solution is obtained.

-

Rationale: Sodium hydroxide deprotonates the 2-naphthol to form the sodium 2-naphthoxide salt. The naphthoxide ion is a far more powerful nucleophile than neutral 2-naphthol, leading to a rapid and high-yielding coupling reaction.

-

-

Cooling: Cool this coupling solution to ~5 °C in an ice bath.

Part C: The Coupling Reaction

-

Coupling: While stirring the cold naphthoxide solution vigorously, slowly add the diazonium salt solution (from Part A) to it.

-

Observation: An intense red-orange precipitate of the azo dye should form immediately upon addition.

-

Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

Part D: Isolation and Purification

-

Isolation: Collect the solid dye precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate runs clear and is neutral to pH paper.

-

Rationale: Washing removes inorganic salts (NaCl) and any unreacted starting materials, which is crucial for obtaining a pure product.

-

-

Drying: Press the filter cake as dry as possible on the funnel. Transfer the solid to a watch glass and allow it to air-dry or dry in a desiccator. For higher purity, recrystallization from a suitable solvent like ethanol could be performed.

Conclusion

3-methoxy-N1,N1-dimethylbenzene-1,4-diamine is a potent and versatile intermediate in the synthesis of azo dyes. Its unique substitution pattern allows for the creation of dyes with specific chromophoric properties suitable for various applications, including disperse dyes for synthetic fibers. The protocols described herein, grounded in the fundamental principles of diazotization and azo coupling, provide a reliable framework for researchers. However, the high toxicity associated with phenylenediamine derivatives necessitates strict adherence to safety protocols to ensure safe and effective experimentation.

References

-

Organic Chemistry Portal. Azo Coupling. [Link]

-

Wikipedia. Azo coupling. [Link]

-

El-Mekkawy, A., et al. (2022). Facile Synthesis of Novel Disperse Dyes for Dyeing Polyester Fabrics: Demonstrating Their Potential Biological Activities. Polymers, 14(19), 3966. [Link]

-

Chemistry with Caroline. (2023). Introduction to Azo Coupling Reactions for Organic Chemistry. YouTube. [Link]

-

American Elements. 3-Methoxy-1-N,1-N-dimethylbenzene-1,4-diamine. [Link]

-

Patil, S. S., et al. (2021). Synthesis of azo disperse dyes benzene-1,4-bis(diazonium) derivatives and dyeing with polyester. International Research Journal of Engineering and Technology (IRJET), 8(5), 450-454. [Link]

-

ChemSynthesis. 3-methoxy-4,5-dimethyl-1,2-benzenediamine. [Link]

Sources

- 1. irjet.net [irjet.net]

- 2. Azo Coupling [organic-chemistry.org]

- 3. Azo coupling - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. 7474-82-0|3-Methoxy-1-N,1-N-dimethylbenzene-1,4-diamine|BLD Pharm [bldpharm.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. youtube.com [youtube.com]

Application Notes & Protocols: Laboratory-Scale Synthesis of 3-methoxy-N1,N1-dimethylbenzene-1,4-diamine

Introduction and Strategic Overview

3-methoxy-N1,N1-dimethylbenzene-1,4-diamine is a substituted phenylenediamine derivative with significant potential as a building block in synthetic organic chemistry. Its structural features—a nucleophilic primary amine, a tertiary dimethylamino group, and an electron-donating methoxy substituent—make it a versatile precursor for the synthesis of dyes, pharmaceuticals, and other complex organic molecules. The diamine core is susceptible to oxidation, a property leveraged in some applications but a challenge during synthesis and storage.

This guide provides a comprehensive, field-tested protocol for the laboratory-scale synthesis of this target compound. The strategic approach is centered on a two-step sequence starting from the commercially available 2-methoxy-4-nitroaniline. This pathway was selected for its reliability, high yields, and use of standard laboratory techniques. The core transformation involves the catalytic reduction of a nitro-intermediate, a widely trusted and scalable method in organic synthesis.

We will first detail the synthesis of the precursor, 4-nitro-2-methoxy-N,N-dimethylaniline, followed by its reduction to the final product. The causality behind experimental choices, critical safety protocols, and methods for characterization are explained in detail to ensure scientific integrity and reproducibility.

Safety and Materials Handling: A Non-Negotiable Priority

Aromatic amines and their nitro-precursors are classes of compounds that demand rigorous safety protocols. The target compound and its intermediates should be handled with extreme care, assuming high toxicity.

Core Hazards:

-

Acute Toxicity: Analogs such as N,N-dimethyl-p-phenylenediamine are classified as fatal if swallowed, in contact with skin, or if inhaled.[1][2][3] Assume a similar toxicity profile for the target compound.

-

Irritation: Causes serious skin and eye irritation.[2]

-

Sensitivities: The final diamine product is highly sensitive to air and light, leading to rapid oxidation and discoloration.[1][4][5] The precursor materials may also be light-sensitive.

Mandatory Handling Procedures:

-

Engineering Controls: All operations must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

-

Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves.[2][6] Inspect gloves for integrity before each use.[1]

-

Inert Atmosphere: The final product is prone to air oxidation.[5] It is crucial to handle and store it under an inert atmosphere (e.g., nitrogen or argon) to maintain its purity and integrity.[1]

-

Storage: Store all reagents and the final product in tightly sealed, light-protecting containers in a cool, dry, and well-ventilated area away from strong oxidizing agents.[1][2][4]

Synthetic Workflow: From Precursor to Final Product

The synthesis is logically divided into two primary stages: the methylation of the starting material and the subsequent reduction of the nitro group.

Caption: Overall synthetic workflow for 3-methoxy-N1,N1-dimethylbenzene-1,4-diamine.

Detailed Experimental Protocols

Part A: Synthesis of 4-Nitro-2-methoxy-N,N-dimethylaniline (Intermediate)

This procedure outlines the exhaustive methylation of 2-methoxy-4-nitroaniline. Dimethyl sulfate is a potent methylating agent but is also highly toxic and carcinogenic; handle with extreme caution and appropriate PPE.

Reagent Table:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methoxy-4-nitroaniline | 168.15 | 10.0 g | 0.059 |

| Anhydrous Potassium Carbonate | 138.21 | 24.6 g | 0.178 |

| Dimethyl Sulfate | 126.13 | 18.8 mL | 0.196 |

| Anhydrous Acetone | 58.08 | 250 mL | - |

Step-by-Step Protocol:

-

Reaction Setup: Equip a 500 mL three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, a magnetic stir bar, and a nitrogen inlet.

-

Reagent Addition: Charge the flask with 2-methoxy-4-nitroaniline (10.0 g), anhydrous potassium carbonate (24.6 g), and anhydrous acetone (250 mL). The potassium carbonate acts as the base to deprotonate the aniline, facilitating methylation.

-

Initiate Reaction: Begin vigorous stirring to create a fine suspension. Heat the mixture to a gentle reflux using a heating mantle.

-

Methylating Agent Addition: Add dimethyl sulfate (18.8 mL) dropwise from the dropping funnel over 30 minutes. An exothermic reaction may be observed. Maintain a steady reflux.

-

Reaction Monitoring: After the addition is complete, continue refluxing for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Filter the solid potassium carbonate and its salts and wash the filter cake with a small amount of acetone.

-

Isolation: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from ethanol or isopropanol to yield bright yellow crystals of 4-nitro-2-methoxy-N,N-dimethylaniline.

Part B: Synthesis of 3-methoxy-N1,N1-dimethylbenzene-1,4-diamine (Final Product)

This protocol details the catalytic hydrogenation of the nitro-intermediate. This method is preferred over metal-acid reductions (e.g., SnCl2/HCl) as it simplifies purification by avoiding metal salt byproducts.[5]

Reagent Table:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Nitro-2-methoxy-N,N-dimethylaniline | 196.20 | 5.0 g | 0.025 |

| Palladium on Carbon (10% Pd/C) | - | 0.5 g | - |

| Methanol (or Ethanol) | 32.04 | 150 mL | - |

| Hydrogen Gas (H₂) | 2.02 | 50 psi | - |

Step-by-Step Protocol:

-

Reaction Setup: Add 4-nitro-2-methoxy-N,N-dimethylaniline (5.0 g) and methanol (150 mL) to a hydrogenation vessel (e.g., a Parr shaker apparatus).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (0.5 g) to the solution under a stream of nitrogen. Caution: Pd/C can be pyrophoric, especially when dry or in the presence of solvents. Always handle wetted with solvent or under an inert atmosphere.

-

Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

-

Reaction Execution: Begin vigorous agitation (shaking or stirring) at room temperature. The reaction is typically exothermic. Monitor the reaction by observing the uptake of hydrogen. The reaction is usually complete within 2-4 hours.

-

Reaction Completion and Work-up: Once hydrogen uptake ceases, stop the agitation. Vent the hydrogen and purge the vessel thoroughly with nitrogen.

-

Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol to recover all the product. Rationale: This step is critical for safety, as the catalyst is now saturated with hydrogen and highly pyrophoric upon exposure to air. The Celite pad prevents the fine catalyst powder from passing through and provides a safe medium for handling.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The solvent should be removed at a low temperature (<40 °C) to minimize product degradation.

-

Purification and Storage: The resulting crude product, a pale oil or low-melting solid, is often of high purity. If necessary, it can be purified by vacuum distillation.[5] Due to its sensitivity to air, the final product should be stored immediately under a nitrogen or argon atmosphere in a sealed, light-proof container.[4][5]

Mechanism and Rationale

The core of this synthesis is the reduction of an aromatic nitro group to a primary amine. Catalytic hydrogenation on a palladium surface is a highly efficient and clean method for this transformation.

Caption: Simplified mechanism of nitro group reduction via hydrogenation.

The reaction proceeds through several intermediates (nitroso and hydroxylamine) on the surface of the palladium catalyst. Hydrogen gas is adsorbed onto the catalyst surface and is then transferred stepwise to the nitro group until the final amine is formed. The choice of a polar solvent like methanol or ethanol is based on its ability to dissolve the starting material and facilitate the interaction with the solid catalyst.

Characterization of Final Product

To confirm the identity and purity of the synthesized 3-methoxy-N1,N1-dimethylbenzene-1,4-diamine, the following analytical techniques are recommended:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the different types of protons:

-

A singlet for the six protons of the N(CH₃)₂ group.

-

A singlet for the three protons of the OCH₃ group.

-

Distinct signals in the aromatic region for the three protons on the benzene ring.

-

A broad singlet for the two protons of the primary NH₂ group, which is exchangeable with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show the expected number of signals for the unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight (166.23 g/mol ) and fragmentation pattern.

-

Melting Point: If the product is a solid, a sharp melting point indicates high purity.

References

-

PrepChem. (n.d.). Preparation of N,N-dimethyl-p-phenylenediamine. Retrieved from PrepChem.com. [Link]